molecular formula C11H19NO6S B6192917 1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine-3-carboxylic acid CAS No. 2694744-50-6

1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine-3-carboxylic acid

Cat. No.: B6192917
CAS No.: 2694744-50-6
M. Wt: 293.34 g/mol
InChI Key: ACVFZJZFDVWLKC-UHFFFAOYSA-N
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Description

The compound “1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine-3-carboxylic acid” is likely to be a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines . Methanesulfonyl is a sulfonyl group, which is often used as a leaving group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered pyrrolidine ring, with the BOC group, methanesulfonyl group, and carboxylic acid group attached to different carbon atoms in the ring .


Chemical Reactions Analysis

The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, compounds with a BOC group are stable under basic conditions but can be deprotected under acidic conditions .

Safety and Hazards

Compounds with a BOC group can be irritant and may cause respiratory irritation. They should be handled with care, avoiding contact with skin and eyes, and used in a well-ventilated area .

Future Directions

The study and synthesis of pyrrolidine derivatives is an active area of research due to their biological activity. Future research could involve studying the biological activity of this compound, developing more efficient synthesis methods, or studying the reactivity of the functional groups present .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine-3-carboxylic acid involves the protection of the pyrrolidine nitrogen, followed by the addition of the methanesulfonyl group and the tert-butoxycarbonyl group. The carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "Pyrrolidine", "Methanesulfonyl chloride", "Tert-butyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to yield 3-methanesulfonylpyrrolidine.", "Step 2: 3-methanesulfonylpyrrolidine is then reacted with tert-butyl chloroformate in the presence of sodium hydroxide to yield 1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine.", "Step 3: The carboxylic acid group is deprotected by treatment with hydrochloric acid in ethanol to yield 1-[(tert-butoxy)carbonyl]-3-methanesulfonylpyrrolidine-3-carboxylic acid." ] }

CAS No.

2694744-50-6

Molecular Formula

C11H19NO6S

Molecular Weight

293.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-6-5-11(7-12,8(13)14)19(4,16)17/h5-7H2,1-4H3,(H,13,14)

InChI Key

ACVFZJZFDVWLKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)S(=O)(=O)C

Purity

95

Origin of Product

United States

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